Sparteine camsilate
Description
Properties
CAS No. |
97552-58-4 |
|---|---|
Molecular Formula |
C25H42N2O4S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChI Key |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sparteine Camsilate
Novel Synthetic Routes for Sparteine (B1682161) Camsilate and its Precursors
The synthesis of sparteine camsilate is fundamentally a two-part process: the synthesis of the sparteine freebase and the subsequent salt formation with camphorsulfonic acid. The primary challenge lies in the stereocontrolled construction of the tetracyclic sparteine skeleton.
The natural abundance of (-)-sparteine (B7772259) has historically limited the development of its enantiomer, (+)-sparteine. However, the demand for (+)-sparteine as a chiral ligand has spurred the development of asymmetric syntheses that can deliver either enantiomer.
A more concise, six-step asymmetric synthesis has been reported for the natural (-)-sparteine. rsc.orgnih.gov This approach begins with ethyl 7-iodohept-2-enoate and employs a connective Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester as the key step. rsc.orgnih.gov This methodology was designed to be a general and connective strategy for accessing various lupin alkaloids. rsc.org
To overcome the limited availability of (+)-sparteine, synthetic surrogates have also been developed. These surrogates are structurally similar, often lacking the D-ring of sparteine, and are designed to exhibit opposite enantioselectivity in asymmetric reactions compared to the natural (-)-sparteine. rsc.org A common starting material for these surrogates is (-)-cytisine, which can be extracted from Laburnum anagyroides seeds. rsc.org
| Synthetic Approach | Target Enantiomer | Key Steps | Number of Steps | Overall Yield |
| Aubé et al. (2002) | (+)-Sparteine | Intramolecular Schmidt reaction, Photo-Beckmann rearrangement | 15 | 15.7% |
| O'Brien et al. (2004) | (-)-Sparteine | Connective Michael addition | 6 | Not specified |
| O'Brien et al. | (+)-Sparteine Surrogates | Synthesis from (-)-cytisine | N/A | N/A |
Biocatalysis provides an alternative, environmentally benign strategy for accessing chiral building blocks essential for alkaloid synthesis. nih.gov In the context of sparteine, chemo-enzymatic routes have been successfully employed.
One notable application involves the lipase-catalyzed kinetic resolution of a key ester intermediate in an asymmetric total synthesis of (-)-sparteine. nih.gov The process utilizes Burkholderia cepacia lipase (B570770) for the enantioselective hydrolysis of a racemic ester. This enzymatic step efficiently separates the enantiomers, yielding the (S)-acid in 49% yield and 96% enantiomeric excess (ee), and the desired (R)-ester in 46% yield and >98% ee. nih.gov The highly enantioenriched (R)-ester serves as a crucial chiral building block. It is subsequently converted to an N-benzyl derivative, which undergoes a conjugate addition to an α,β-unsaturated ester derived from the (S)-acid. This is followed by N-deprotection, which triggers ring closure to form a bislactam intermediate. The final reduction of this bislactam with lithium aluminium hydride affords (-)-sparteine. nih.gov
This compound is the salt formed between the basic sparteine molecule and camphorsulfonic acid (also known as camsilic acid), a relatively strong organic acid. wikipedia.org This acid-base reaction is a standard method for preparing salts of basic compounds. Camphorsulfonic acid is a chiral resolving agent, meaning its enantiomerically pure forms can be used to separate racemic mixtures of other chiral compounds, such as sparteine. wikipedia.orggoogle.com
The resolution of racemic (dl)-sparteine has been accomplished using β-camphorsulfonic acid. acs.org When equimolar amounts of racemic sparteine and D-β-camphorsulfonic acid are combined in ethanol, the salt of the (-)-sparteine enantiomer, (-)-sparteine D-β-camphorsulfonate, preferentially crystallizes. acs.org After recrystallization from acetone, this diastereomeric salt is isolated with a constant specific rotation. acs.org
From the remaining mother liquor, the (+)-sparteine-enriched base can be recovered. This base is then treated with L-β-camphorsulfonic acid to form the (+)-sparteine L-β-camphorsulfonate salt, which can be purified by recrystallization. acs.org This process of forming diastereomeric salts allows for the efficient separation of the two sparteine enantiomers. The freebase form of either enantiomer can then be regenerated from its purified camsilate salt.
Stereochemical Aspects and Conformational Analysis of this compound
The biological activity and utility of sparteine and its derivatives as chiral ligands are dictated by their three-dimensional structure. This includes both the fixed arrangement of atoms (absolute configuration) and the molecule's preferred shapes (conformation).
The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. For the naturally occurring (-)-sparteine, the absolute configuration has been established as (6R, 7S, 9S, 11S). researchgate.net
Determining the absolute configuration of a new synthetic product or confirming the structure of a natural product is a critical task. spark904.nl While X-ray crystallography on a single crystal is a definitive method, other techniques are available. spark904.nlmdpi.com Vibrational circular dichroism (VCD) offers a powerful alternative that can be used on dissolved samples without the need for crystallization or chemical derivatization. spark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectrum that is unique to a specific enantiomer. spark904.nl By comparing the experimental VCD spectrum to one calculated for a specific absolute configuration using methods like Density Functional Theory (DFT), the correct configuration can be assigned. spark904.nl For alkaloid derivatives, combined methods involving chemical degradation (e.g., ozonolysis) followed by analysis on a chiral stationary phase gas chromatography-mass spectrometry (CSP-GC-MS) system can also be used to determine both absolute configuration and enantiomeric purity. nih.gov
The tetracyclic skeleton of sparteine is conformationally constrained. However, it still possesses a degree of flexibility that influences its interactions. The sparteine molecule typically adopts an "all-chair" conformation in its complexes. researchgate.net This means that all four of its constituent six-membered rings exist in the low-energy chair conformation. This rigid, cage-like structure is crucial for its function as a chiral ligand, as it creates a well-defined chiral environment around a coordinated metal center. researchgate.net
The conformational dynamics, or how the molecule's shape changes over time, can be studied in both the solid state and in solution. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are valuable tools for analyzing the conformational preferences of molecules like sparteine. nih.gov These calculations can determine the relative energies of different possible conformations, identifying the most stable (lowest energy) shapes the molecule is likely to adopt. nih.gov The presence of a counter-ion, such as the camsilate anion in this compound, can influence the conformational equilibrium, potentially favoring specific arrangements due to ionic interactions and packing forces, especially in the solid state. mdpi.com
Chemical Modifications and Analogue Synthesis for Structure-Activity Relationship Studies
Derivatization Strategies on the Quinolizidine (B1214090) Skeleton of Sparteine
The tetracyclic bis-quinolizidine ring system of sparteine offers several positions for chemical modification. Research on sparteine derivatives has shown that modifications can lead to compounds with altered biological activities. For instance, the synthesis of disubstituted sparteine derivatives has been reported, with analyses of their conformational structures. researcher.life Another study has described how modifications at position 2 of the sparteine structure can produce irreversible blockers of voltage-gated sodium channels. scispace.com
Hypothetical derivatization strategies that could be applied to the sparteine moiety within this compound for SAR studies are outlined in the table below.
| Modification Strategy | Potential Target Site on Sparteine | Rationale for Modification | Example of Potential Reaction |
| Alkylation/Arylation | Nitrogen atoms (N-1, N-16) | To investigate the role of steric bulk and electronics on receptor binding. | Reaction with alkyl or aryl halides. |
| Oxidation | Carbon atoms adjacent to nitrogen | To introduce polar functional groups and explore changes in solubility and hydrogen bonding. | Oxidation to form lactams or hydroxylated derivatives. |
| Halogenation | Various positions on the carbon skeleton | To alter lipophilicity and explore halogen bonding interactions. | Electrophilic halogenation reactions. |
| Ring Modification | Opening or expansion of one of the quinolizidine rings | To fundamentally alter the three-dimensional shape of the molecule. | Beckmann rearrangement or similar ring-expansion protocols. |
Camsilic Acid Moiety Modifications and their Influence on Compound Properties
Camphorsulfonic acid is a chiral organic acid frequently used as a counterion to form salts of basic drugs, often improving their solubility and stability. plu.mx The modification of the counterion itself is a less common strategy in drug development compared to modification of the active pharmaceutical ingredient (API). However, the properties of the counterion can influence the physicochemical properties of the salt, such as solubility, dissolution rate, and hygroscopicity.
While no studies were found that specifically modify the camsilic acid moiety within this compound, one could envision several strategies based on the known chemistry of camphor (B46023) and its derivatives.
| Modification Strategy | Potential Target Site on Camsilic Acid | Potential Impact on Compound Properties |
| Substitution on the camphor ring | e.g., at the 3- or 8-positions | Could alter the lipophilicity and crystal packing of the salt. |
| Esterification of the sulfonic acid | Not applicable for salt formation | This would result in a covalent bond, not an ionic salt. |
| Use of different enantiomers | (1S)-(+)-10-camphorsulfonic acid vs. (1R)-(-)-10-camphorsulfonic acid | Could influence the chiral recognition and separation of sparteine enantiomers. |
The choice of counterion is known to significantly affect the properties of pharmaceutical salts. nih.gov Therefore, modifications to the camsylate moiety could provide a means to fine-tune the biopharmaceutical properties of this compound.
Synthesis of this compound Analogues for Preclinical Screening
The synthesis of analogues of this compound for preclinical screening would involve a combination of the strategies outlined above. The goal of such a program would be to generate a library of related compounds to identify candidates with optimized activity and properties. The synthesis of sparteine-like chiral diamines has been explored as surrogates for sparteine in asymmetric synthesis, and these synthetic methodologies could be adapted to create novel quinolizidine skeletons. rsc.orgnih.gov
A preclinical screening cascade for novel this compound analogues would typically involve a series of in vitro and in vivo assays to evaluate their pharmacological activity, selectivity, and pharmacokinetic properties. While no such data exists specifically for this compound analogues, the known biological activities of quinolizidine alkaloids, which include anti-arrhythmic, anti-inflammatory, and antiviral effects, suggest potential therapeutic areas for investigation. nih.gov
Preclinical Pharmacological and Mechanistic Investigations of Sparteine Camsilate
In Vitro Pharmacological Profiling and Molecular Target Identification
The initial stages of preclinical research for a new chemical entity involve a comprehensive in vitro pharmacological profiling to identify its primary and secondary pharmacological targets. This process is crucial for understanding the compound's potential therapeutic effects and off-target liabilities.
Receptor Binding Affinities and Selectivity Studies (e.g., Cholinergic, Adrenergic)
Screening for receptor binding affinities is a standard procedure to determine the interaction of a compound with a wide array of receptors. For a compound like sparteine (B1682161), which is known to have effects on the cardiovascular and central nervous systems, this would typically include a panel of cholinergic and adrenergic receptors, among others. However, specific binding affinity data (e.g., Ki or IC50 values) for sparteine camsilate at these receptors are not available in the reviewed literature.
Enzyme Inhibition and Activation Assays in Cell-Free Systems
Enzyme inhibition and activation assays are performed to assess the compound's effect on various enzymes. Given that sparteine is a known substrate and inhibitor of cytochrome P450 2D6 (CYP2D6), it would be standard to investigate the inhibitory potential of this compound on this and other major CYP isoforms. Such studies are critical for predicting potential drug-drug interactions. However, specific IC50 or Ki values for this compound in cell-free enzyme inhibition assays are not documented in the available search results.
Cellular Pathway Modulation in Preclinical Cell Line Models (e.g., Signal Transduction)
To understand the cellular consequences of receptor binding or enzyme/ion channel modulation, studies are typically conducted in relevant preclinical cell line models. These assays can measure changes in downstream signaling pathways, such as alterations in second messenger levels (e.g., cAMP) or the phosphorylation status of key signaling proteins. No studies detailing the effects of this compound on specific cellular signal transduction pathways were identified in the search results.
Mechanism of Action Elucidation in Preclinical Biological Systems
Following the initial identification of molecular targets, further studies are conducted to elucidate the precise mechanism of action at a molecular level.
Detailed Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)
Understanding the detailed molecular interactions between a drug and its target is fundamental to rational drug design and development. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular modeling are often employed to visualize and analyze the binding of a ligand to its target protein. These studies can reveal specific amino acid residues involved in the interaction, the binding orientation of the compound, and the conformational changes induced in the protein. For this compound, there is no available information from the search results that provides this level of detail regarding its interaction with specific biological macromolecules.
Downstream Signaling Pathway Analysis in Mammalian Cell Cultures
No studies were identified that investigated the effects of this compound on specific downstream signaling pathways in mammalian cell cultures. Research in this area would typically involve techniques such as western blotting, reporter gene assays, or phosphorylation-specific antibody arrays to elucidate the molecular mechanisms of action.
Gene Expression and Proteomic Profiling in Preclinical Models
There is no available data from gene expression studies (e.g., microarray, RNA-sequencing) or proteomic analyses (e.g., mass spectrometry-based proteomics) that have profiled the changes induced by this compound in preclinical models. Such studies are crucial for understanding the broader biological impact of a compound and for identifying potential biomarkers.
Preclinical Efficacy Studies in Established Animal Models
Evaluation of Activity in Relevant Disease Models (e.g., Neuroinflammation, Cardiovascular Dysregulation)
No preclinical studies evaluating the efficacy of this compound in animal models of neuroinflammation (such as those induced by lipopolysaccharide or other agents) or cardiovascular dysregulation (such as models of hypertension or heart failure) have been published.
Pharmacodynamic Markers and Their Correlation with Efficacy in Animal Models
Without efficacy studies, there are no identified pharmacodynamic markers for this compound. The identification of such markers would require demonstrating a clear link between the compound's biological activity and a measurable therapeutic effect in an animal model.
Synergistic and Antagonistic Effects of this compound with Other Research Compounds in Preclinical Settings
The scientific literature contains no reports on the investigation of synergistic or antagonistic effects of this compound when used in combination with other research compounds in preclinical models.
Advanced Analytical Methodologies for Sparteine Camsilate Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For sparteine (B1682161) camsilate, various chromatographic techniques are employed to ensure its quality and to investigate its properties.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of sparteine camsilate and evaluating its stability under various conditions. openaccessjournals.com The development of a stability-indicating HPLC method is critical to distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions. chemmethod.comnih.gov
Method development typically involves selecting a suitable stationary phase, such as a C18 column, and optimizing the mobile phase composition to achieve effective separation. chemmethod.comderpharmachemica.com A recently developed HPLC-MS/MS method for the analysis of sparteine and other related alkaloids utilized a mobile phase consisting of 0.1% heptafluorobutyric acid (HFBA) in both water and an acetonitrile/methanol mixture to improve peak shape and ionization yield. bioline.org.br Forced degradation studies are integral to this process, involving exposure of the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants. nih.govbioline.org.brresearchgate.net The method must be validated to demonstrate that it can effectively separate these degradation products from the main sparteine peak, thus ensuring the reported purity is accurate. nih.gov Validation parameters, in accordance with ICH guidelines, include specificity, linearity, accuracy, precision, and robustness. nih.govbioline.org.br
Table 1: Example of HPLC Conditions for Sparteine Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% v/v Triethylamine (TEA) in WaterB: Acetonitrile (ACN)Gradient or Isocratic Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development; conditions must be optimized for the specific analysis of this compound and its potential impurities.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds and derivatives of sparteine. This technique is especially useful for identifying and quantifying metabolites formed during preclinical studies. Sensitive capillary GC assays have been developed to measure the products of sparteine oxidation, such as 2-dehydrosparteine and 5-dehydrosparteine, in human liver microsome fractions. theanalyticalscientist.com These methods can achieve low detection limits, in the range of picomoles, and demonstrate linearity over a range of protein concentrations and incubation times. theanalyticalscientist.com
GC-MS assays have been successfully used for the quantitative analysis of metabolites like 2-dehydrosparteine. nih.gov However, research has also shown that some observed derivatives, such as the enamines 2,3- and 5,6-didehydrosparteine, might be artifacts formed during the high-temperature work-up required for GC analysis, rather than true metabolites in aqueous biological systems. capes.gov.br This highlights the importance of complementing GC data with other techniques like NMR to confirm the structure of metabolites under physiological conditions. capes.gov.br
The biological and chemical activity of sparteine is intrinsically linked to its stereochemistry. L-(-)-Sparteine is widely used as a chiral ligand in asymmetric synthesis. phenomenex.com Therefore, verifying the enantiomeric purity of this compound is critical. Chiral chromatography is the most definitive method for this purpose. theanalyticalscientist.comchiralpedia.com
Direct enantiomeric separation is achieved using a chiral stationary phase (CSP) in an HPLC system. phenomenex.com Polysaccharide-based CSPs are commonly used due to their broad recognition capabilities. eijppr.comdigitellinc.com The separation mechanism relies on the formation of transient diastereomeric complexes between the sparteine enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. phenomenex.com Research has confirmed the use of chiral HPLC methods to verify the enantiomeric purity of sparteine, demonstrating greater than 99% enantiomeric excess (ee). theanalyticalscientist.com The development of such a method involves screening different chiral columns and mobile phases (both normal and reversed-phase) to find the optimal conditions for baseline separation of the (+)- and (-)-enantiomers. chiralpedia.comeijppr.com
Spectroscopic Characterization in Research Settings
Spectroscopic methods provide detailed structural information, confirming the identity and integrity of the this compound molecule and aiding in the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of sparteine and its derivatives. High-resolution 1H, 2H, and 13C-NMR techniques are used to definitively confirm molecular structures. capes.gov.br For instance, NMR was used to prove that a sparteine metabolite in aqueous solution was a (2S)-hydroxysparteine, correcting an earlier misidentification based on GC-MS data. capes.gov.br
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to assign all proton and carbon signals in the complex tetracyclic structure of sparteine and its N-oxides. These assignments are crucial for confirming the correct structure and identifying the site of any modification, such as oxidation. NMR is also used for purity assessment; the presence of unexpected signals in the spectrum can indicate impurities or degradation products. Furthermore, NMR in combination with chiral shift reagents can be used as a method to evaluate the enantiomeric excess (% ee) of sparteine, complementing data from chiral chromatography. theanalyticalscientist.com
Table 2: Representative 13C NMR Chemical Shifts for the Sparteine Skeleton
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~61.5 |
| C4 | ~25.5 |
| C6 | ~56.8 |
| C7 | ~28.9 |
| C8 | ~34.8 |
| C10 | ~51.2 |
| C11 | ~67.1 |
| C17 | ~27.8 |
Note: Chemical shifts are approximate and can vary based on solvent and specific salt form. Data is illustrative of typical values for the sparteine framework.
Mass Spectrometry (MS), often coupled with a chromatographic inlet like HPLC or GC, is essential for determining the molecular weight, elemental composition, and structural features of this compound and its metabolites. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the chemical formula.
In tandem mass spectrometry (MS/MS), the protonated sparteine molecule ([M+H]⁺ at m/z 235.2) is selected and fragmented to produce a characteristic pattern. researchgate.net Analysis of these fragmentation pathways provides structural information. Studies on various sparteine derivatives have established fragmentation patterns that help to distinguish between structural isomers. This is particularly valuable in preclinical metabolite identification, where metabolites are often present at very low concentrations in complex biological matrices like plasma or liver microsome incubates. theanalyticalscientist.com By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can propose and confirm metabolic pathways. nih.gov
Table 3: Major Fragments in the Mass Spectrum of Sparteine ([M+H]⁺)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 235.2 | Protonated Molecule [M+H]⁺ |
| 136.1 | Fragment from cleavage of C/D ring system |
| 98.1 | Piperidine ring-related fragment |
Note: This table shows simplified, common fragments. The exact fragmentation pattern depends on the ionization method and collision energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features and Purity
Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information regarding the compound's functional groups and electronic transitions.
Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups present in both the sparteine and camsilate moieties of the salt. The IR spectrum of this compound is a composite of the vibrational modes of both components. The sparteine base is characterized by C-N stretching vibrations and the complex "Bohlmann bands" in the 2840–2600 cm⁻¹ region, which are indicative of the trans-quinolizidine ring system. researchgate.net The camsilate (camphorsulfonate) counterion introduces strong absorption bands corresponding to the sulfonate group (SO₃H) and the ketone group (C=O). scielo.org.mxscience.gov
The protonation of the nitrogen atoms in the sparteine moiety by camphorsulfonic acid leads to the formation of N⁺-H stretching bands. The absence of the free base absorptions and the presence of these salt-specific bands, alongside the characteristic peaks of the camsilate ion, confirm the structure of the salt. Purity can be assessed by comparing the obtained spectrum against a reference standard; the absence of unexpected peaks suggests high purity.
Below is a table summarizing the expected characteristic IR absorption bands for this compound.
| Functional Group | Component | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N⁺-H | Sparteine (protonated) | 3100 - 2800 | Stretching |
| C-H (aliphatic) | Sparteine & Camsilate | 2980 - 2850 | Stretching |
| C=O (ketone) | Camsilate | ~1720 | Stretching scielo.org.mx |
| S=O | Camsilate | 1250 - 1150 | Asymmetric Stretching |
| S-O | Camsilate | 1080 - 1000 | Symmetric Stretching |
| C-N | Sparteine | 1300 - 1200 | Stretching scielo.org.mx |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The sparteine alkaloid itself, being a saturated aliphatic system, primarily displays intense transitions in the far UV region, typically around 200-202 nm. researchgate.nettandfonline.com The UV-Vis spectrum of this compound is dominated by the chromophore present in the camphorsulfonate moiety. The ketone group within the camphor (B46023) structure gives rise to a characteristic n→π* transition, which is typically observed in the UV region. Studies on camphorsulfonic acid show absorbance maxima that can be used for quantification and purity checks. chemwhat.com The Lambert-Beer law can be applied to determine the concentration of this compound in solution, forming a basis for purity assays where the molar absorptivity is known.
Quantitative Analysis of this compound in Preclinical Biological Matrices
The quantification of this compound in complex biological samples from preclinical studies requires highly sensitive, selective, and robust bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering the necessary performance to measure low concentrations of the analyte in matrices like plasma and tissue homogenates. mdpi.comnih.govamericanpharmaceuticalreview.com
Bioanalytical Method Validation for Animal Study Samples (e.g., Plasma, Tissues)
Before a bioanalytical method can be used to generate reliable data from preclinical pharmacokinetic studies, it must undergo rigorous validation. europa.eueuropa.eu This process demonstrates that the method is suitable for its intended purpose and adheres to guidelines set by regulatory authorities. fda.gov The validation process assesses several key parameters. japsonline.com
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte (sparteine) from endogenous matrix components and other potential interferences. japsonline.com
Linearity: The method's response must be proportional to the analyte concentration over a defined range.
Accuracy and Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. japsonline.com Both are assessed within a single run (intra-assay) and between different runs (inter-assay).
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. fda.gov
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte, which can cause suppression or enhancement of the signal.
Stability: The stability of sparteine in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. japsonline.com
The table below summarizes typical validation parameters and acceptance criteria for an LC-MS/MS method for sparteine in animal plasma.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor should be ≤15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Determination in Tissue Homogenates and Biological Fluids from Preclinical Models
Following method validation, the assay is applied to determine the concentration of sparteine in various biological samples from preclinical animal models. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The process typically begins with sample preparation. For biological fluids like plasma or urine, a protein precipitation or liquid-liquid extraction step is common. For tissue samples (e.g., liver, kidney, brain, lung), the tissue must first be homogenized. faa.govelkbiotech.com This involves mechanically disrupting the tissue in a specific buffer to create a uniform suspension, or homogenate. elkbiotech.com A known amount of the tissue homogenate is then processed, often using solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte from the complex matrix before LC-MS/MS analysis. mdpi.com
The distribution of a compound into different tissues is a key pharmacokinetic parameter. Studies often report tissue-to-plasma concentration ratios to indicate the extent of tissue penetration. faa.gov The efficiency of the extraction method from different tissues can vary and must be evaluated.
The following table presents hypothetical recovery data for sparteine from various preclinical tissue homogenates, which is essential for ensuring accurate quantification.
| Tissue Type | Homogenization Method | Extraction Method | Mean Recovery (%) | Precision (CV%) |
| Liver | Mechanical Homogenizer | Solid-Phase Extraction | 88.5 | 6.2 |
| Kidney | Bead Beater | Protein Precipitation | 91.2 | 5.5 |
| Brain | Ultrasonic Homogenizer | Liquid-Liquid Extraction | 85.1 | 7.8 |
| Lung | Mechanical Homogenizer | Solid-Phase Extraction | 89.9 | 6.9 |
| Plasma | N/A | Protein Precipitation | 95.4 | 4.1 |
Computational and Theoretical Studies of Sparteine Camsilate
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their binding affinity and interaction patterns. nih.govresearchgate.netijmrhs.com For sparteine (B1682161), molecular docking studies have been instrumental in understanding its interactions with various biological targets.
One key area of investigation has been its interaction with cytochrome P450 (CYP) enzymes, particularly the CYP2D family, which are crucial for drug metabolism. nih.gov Homology models of rat CYP2D1-4 and human CYP2D6 have been constructed to rationalize experimentally observed differences in ligand-binding specificities. nih.gov Docking studies of sparteine into the active sites of CYP2D2 and CYP2D6 have shown a good correlation with experimentally determined IC50 values. nih.gov These simulations have identified key active site residues, such as Phe120, Glu216, and Asp301 in CYP2D6, that play a role in binding. nih.gov
Beyond metabolic enzymes, docking studies have also explored the potential of sparteine and its derivatives as inhibitors of other targets. For example, in the context of designing new positive inotropic drugs, molecular modeling has been used to analyze the interaction of sparteine derivatives with their proposed biological targets. nih.gov
The following table summarizes some of the biological targets of sparteine that have been investigated using molecular docking:
| Target Protein | Organism | PDB ID (if applicable) | Key Findings from Docking Studies |
| Cytochrome P450 2D6 (CYP2D6) | Human | Homology Model | Binding orientation correlates with metabolic profiles and IC50 values. nih.gov |
| Cytochrome P450 2D2 (CYP2D2) | Rat | Homology Model | Binding mode concurs with experimentally determined IC50 values. nih.gov |
| Androgen Receptor (AR) | Human | Not Specified | Investigated for potential anti-cancer activity. nih.gov |
| Estrogen Receptor β (ERβ) | Human | Not Specified | Investigated for potential anti-cancer activity. nih.gov |
| N-myristoyl transferase | Candida albicans | Not Specified | Proposed as a potential antifungal drug target. researchgate.net |
| BACE-1 | Human | Not Specified | Investigated as a potential target for Alzheimer's disease treatment. ijmrhs.com |
These studies highlight the utility of molecular docking in elucidating the binding modes of sparteine and its analogs, providing a rational basis for the design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sparteine Camsilate Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.comijpsr.comnih.gov This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the structural features that are important for a desired biological effect. ijpsr.comsci-hub.seresearchgate.net
While specific QSAR studies focusing solely on this compound are not extensively documented in the public domain, the principles of QSAR have been applied to sparteine derivatives and related alkaloids. For instance, QSAR analyses have been performed on pyridine-modified analogues of sparteine to understand their structure-activity relationships. researchgate.net The goal of such studies is often to identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that correlate with biological activity. atlantis-press.com
A typical QSAR study involves the following steps:
Data Set Selection: A series of sparteine analogues with measured biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model. ijpsr.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The resulting QSAR model can be represented by an equation that links the biological activity to the most relevant descriptors. For example, a hypothetical QSAR equation for a series of sparteine analogues might look like:
log(1/IC50) = β0 + β1LogP + β2HOMO + β3*Steric_Parameter
Where:
log(1/IC50) represents the biological activity.
LogP is a measure of lipophilicity.
HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.
Steric_Parameter quantifies the size and shape of the molecule.
β0, β1, β2, β3 are the regression coefficients determined from the analysis.
Such models can then be used to predict the activity of newly designed this compound analogues, prioritizing the synthesis of compounds with the highest predicted potency.
Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules over time, offering insights into their conformational stability and the intricate details of ligand-receptor interactions. biorxiv.orgresearchgate.netmdpi.comnih.gov For sparteine and its complexes, MD simulations have been employed to understand its conformational preferences and the dynamics of its binding to various partners.
Free sparteine primarily exists in a trans-conformation, which is energetically more favorable than the cis-conformation. psu.eduuva.es However, upon chelation to a metal center, it adopts the cis-conformation. psu.edu MD simulations can be used to explore the energy landscape of these conformational changes and the stability of different conformers in various environments. biorxiv.orglu.se
In the context of ligand-receptor interactions, MD simulations have been used to study the binding of sparteine to proteins like cytochrome P450. nih.gov These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight the key interactions that stabilize the complex over time. nih.govnih.gov For example, MD studies on the binding of sparteine in CYP2D2 and CYP2D6 have shown that the simulated binding modes are stable and consistent with experimental data. nih.gov
The table below summarizes key parameters often analyzed in MD simulations of sparteine complexes:
| Parameter | Description | Significance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the sparteine-receptor complex. A stable RMSD suggests a stable binding mode. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the receptor upon sparteine binding. researchgate.net |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes in the receptor induced by sparteine binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between sparteine and the receptor. | Identifies key hydrogen bond interactions that contribute to binding affinity. |
MD simulations of a cationic rhodium-sparteine complex have also been performed to understand its dynamic behavior in solution, revealing a ligand-rotation process. nih.govrsc.org These studies provide a detailed picture of the flexibility and conformational dynamics that are crucial for understanding the reactivity and function of sparteine-containing systems.
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction tools are increasingly used in drug discovery to assess the pharmacokinetic properties of drug candidates early in the development process, helping to reduce the likelihood of late-stage failures. numberanalytics.comnih.govjapsonline.com For this compound, these computational models can provide valuable estimates of its absorption, distribution, metabolism, and excretion characteristics. uq.edu.aumdpi.com
Various ADME properties can be predicted using a range of computational methods, including QSAR models and machine learning algorithms. nih.govpurdue.edugithub.com These predictions are based on the molecular structure of the compound and are trained on large datasets of experimentally determined ADME data.
The following table outlines some key ADME properties and how they might be predicted for this compound:
| ADME Property | Description | Predicted Value/Classification for Sparteine (Hypothetical) |
| Absorption | ||
| Human Intestinal Absorption (HIA) | The percentage of a drug absorbed from the gut into the bloodstream. | High |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Moderate to High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the BBB and enter the central nervous system. | Likely to cross |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Moderate |
| Metabolism | ||
| CYP2D6 Inhibition | The potential of a drug to inhibit the activity of the CYP2D6 enzyme. | Inhibitor |
| CYP3A4 Inhibition | The potential of a drug to inhibit the activity of the CYP3A4 enzyme. | Non-inhibitor |
| Excretion | ||
| Total Clearance | The rate at which a drug is removed from the body. | Low to Moderate |
| Renal Organic Cation Transporter (OCT2) Substrate | Likelihood of being a substrate for the OCT2 transporter, involved in renal excretion. | Likely |
It is important to note that these are hypothetical predictions and would need to be confirmed by experimental studies. However, in silico ADME profiling provides a rapid and cost-effective way to flag potential liabilities and guide the design of sparteine derivatives with improved pharmacokinetic profiles. researchgate.net
Pharmacophore Modeling for De Novo Design of this compound Derivatives
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.compharmacophorejournal.comnih.gov This pharmacophore model can then be used as a template for the de novo design of new molecules with potentially improved activity and selectivity. dntb.gov.uaresearchgate.netetflin.commedsci.org
For this compound, a pharmacophore model can be developed based on its known interactions with a biological target or from a set of active analogues. The model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, along with their spatial relationships. dovepress.com
The process of pharmacophore modeling for the design of this compound derivatives would generally involve:
Feature Identification: Identifying the key chemical features of sparteine that are crucial for its biological activity. This can be done by analyzing its crystal structure in complex with a target protein or by comparing the structures of several active analogues.
Model Generation: Creating a 3D model that represents the spatial arrangement of these essential features.
Model Validation: Validating the pharmacophore model by screening a database of known active and inactive compounds to ensure it can distinguish between them.
De Novo Design: Using the validated pharmacophore as a query to design new molecules that fit the model. This can involve connecting molecular fragments that match the pharmacophore features.
The table below illustrates a hypothetical pharmacophore model for a sparteine derivative targeting a specific receptor:
| Pharmacophore Feature | Description | Spatial Constraint (Distance to other features) |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond, such as an N-H group. | 3.5 - 4.5 Å to HBA |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen bond, such as a nitrogen atom. | 5.0 - 6.0 Å to HYD1 |
| Hydrophobic Region 1 (HYD1) | A nonpolar region of the molecule, such as an aliphatic ring. | |
| Hydrophobic Region 2 (HYD2) | Another nonpolar region. | 7.0 - 8.0 Å to HYD1 |
| Positive Ionizable (PI) | A group that can carry a positive charge, such as a tertiary amine. | 2.5 - 3.5 Å to HBD |
This pharmacophore model can then guide medicinal chemists in designing novel this compound derivatives with optimized interactions with the target, potentially leading to increased potency and reduced off-target effects. nih.gov
Preclinical Biopharmaceutical Aspects of Sparteine Camsilate
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are crucial in early drug development to predict a compound's behavior in a living organism. bdj.co.jp These assays provide initial insights into a drug's potential for absorption, its distribution in the body, how it will be metabolized, and the routes of its excretion.
The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption of orally administered drugs. if-pan.krakow.plsrce.hr This assay utilizes a monolayer of human epithelial colorectal adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. if-pan.krakow.plsrce.hr The primary output of the assay is the apparent permeability coefficient (Papp), which quantifies the rate of transport of a compound across the cell monolayer. medtechbcn.comeuropa.eu
While specific Papp values for sparteine (B1682161) camsilate were not found in the reviewed scientific literature, the general classification based on Papp values is well-established. nih.govsygnaturediscovery.com This classification helps to estimate the potential in vivo absorption of a compound. sygnaturediscovery.com
Table 1: General Classification of Intestinal Permeability Based on Caco-2 Papp Values This table illustrates the standard classification for compound permeability and does not represent specific data for sparteine camsilate.
| Predicted in vivo Absorption | Apparent Permeability (Papp) (cm/s) |
|---|---|
| Low (0-20%) | < 1.0 x 10⁻⁶ |
| Medium (20-70%) | 1.0 x 10⁻⁶ to 10.0 x 10⁻⁶ |
| High (70-100%) | > 10.0 x 10⁻⁶ |
Source: europa.eunih.govsygnaturediscovery.com
The assay can measure transport in both directions: from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, which helps in identifying whether a compound is subject to active efflux. srce.hr
Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile, as only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution and clearance. drugbank.comrsc.org The extent of binding is typically assessed in vitro using plasma from various preclinical species such as rats, mice, and dogs. drugbank.comresearchgate.net Common methods for determining PPB include equilibrium dialysis and ultrafiltration. drugbank.com
Significant interspecies differences in plasma protein binding can occur, which is why it is important to measure this parameter in all relevant preclinical species and in human plasma. nih.govresearchgate.netrsc.org For example, compounds tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice. researchgate.netrsc.orgnuvisan.com
Specific quantitative data on the plasma protein binding of sparteine in preclinical species were not available in the searched literature. The following table provides an illustrative example of how such data is typically presented.
Table 2: Illustrative Example of Plasma Protein Binding Data in Preclinical Species The data in this table are for illustrative purposes only and are not the actual plasma protein binding values for this compound.
| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |
|---|---|---|
| Mouse | Example: 85% | Example: 0.15 |
| Rat | Example: 80% | Example: 0.20 |
Metabolic stability assays are essential for predicting a compound's hepatic clearance in vivo. vin.com These in vitro assays use liver subcellular fractions, such as microsomes, or intact liver cells (hepatocytes) from preclinical species (e.g., mouse, rat, dog) and humans to evaluate the extent and rate of metabolism. srce.hrvin.com The primary parameters determined are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the inherent ability of the liver to metabolize a drug. medtechbcn.com Compounds with high intrinsic clearance are often rapidly metabolized, which may lead to low bioavailability. medtechbcn.com
Studies using purified rat liver microsomes have shown that sparteine enantiomers are metabolized by the same cytochrome P450 isozyme. While specific quantitative stability data such as t½ or CLint for sparteine in preclinical hepatic systems were not found in the reviewed literature, the general framework for classifying compounds based on their stability is presented below.
Table 3: General Classification of Metabolic Stability in Liver Microsomes This table provides a general classification scheme and does not represent specific data for this compound.
| Intrinsic Clearance (CLint) | Classification | Predicted in vivo Hepatic Extraction |
|---|---|---|
| < 15 mL/min/kg | Low | Low |
| 15 - 45 mL/min/kg | Intermediate | Intermediate |
| > 45 mL/min/kg | High | High |
Source: medtechbcn.com
Identifying metabolites in preclinical systems is crucial for understanding clearance pathways. Studies in male Sprague-Dawley rats have identified several metabolites of sparteine.
In vivo and in vitro investigations using rat liver preparations have characterized the biotransformation of sparteine. The major metabolite of (-)-sparteine (B7772259) was identified as 2,3-didehydrosparteine, which exists in equilibrium with its carbinolamine form, (2S)-hydroxysparteine, in aqueous solutions at neutral pH. Another study identified a borohydride-reducible metabolite in the bile and urine of rats following administration of sparteine sulphate.
Table 4: Metabolites of Sparteine Identified in Rat Models
| Metabolite Name | Structural Form in Solution | System of Identification |
|---|---|---|
| 2,3-Didehydrosparteine | (2S)-Hydroxysparteine | In vivo & In vitro (Rat) |
| Borohydride-reducible metabolite | Not specified | In vivo (Rat) |
Source:
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies in animal models are conducted to understand the time course of a drug's ADME properties in a whole organism, providing essential data for predicting human pharmacokinetics.
Pharmacokinetic studies of sparteine sulphate have been conducted in rats. Following administration, the pharmacokinetics were observed to be non-linear, and a terminal half-life could not be characterized from the blood concentration-time profile. This non-linearity may be partly explained by the formation of reactive intermediates during metabolism that inactivate cytochrome P-450 enzymes.
A study involving intra-arterial and portal venous administration in rats provided key insights into the drug's clearance and hepatic extraction. Although a complete profile including oral bioavailability was not available in the reviewed literature, the apparent clearance and hepatic extraction ratio were determined.
Table 5: Pharmacokinetic Parameters of Sparteine in Rats Following a 50 mg/kg Dose of Sparteine Sulphate
| Parameter | Route of Administration | Value (mean ± SD) |
|---|---|---|
| Apparent Clearance (CL₀₋₁₂₀app) | Intra-arterial | 34.8 ± 5.9 mL/min/kg |
| Apparent Clearance (CL₀₋₁₂₀app) | Portal Vein | 80.4 ± 7.5 mL/min/kg |
| Hepatic Extraction Ratio | Calculated | 0.64 ± 0.12 |
Source:
These findings indicate a high hepatic extraction of sparteine in rats. Further studies are needed to fully characterize the oral bioavailability and other pharmacokinetic parameters in rats and other preclinical species like dogs.
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Sparteine |
| This compound |
| Sparteine Sulphate |
| 2,3-Didehydrosparteine |
| (2S)-Hydroxysparteine |
| Propranolol |
| Atenolol |
| Metoprolol |
| Digoxin |
| Verapamil |
| Prazosin |
| Ko143 |
| Mannitol |
| Diazepam |
| Sildenafil |
| Valproate |
| Tamsulosin |
| Imipramine |
| Midazolam |
Tissue Distribution Characteristics in Animal Models
Tissue distribution studies are fundamental in preclinical research to understand the extent to which a drug penetrates various organs and tissues. This information helps to identify potential sites of pharmacological action as well as organs that could be susceptible to toxicity. For sparteine, while comprehensive quantitative data across all tissues is not extensively detailed in publicly available literature, studies in animal models such as rats indicate that the compound is distributed in the body.
In a study on rainbow trout fed diets with increasing concentrations of sparteine, analysis showed that while the compound did not cause tissue alterations in the liver, kidney, spleen, or intestine at levels up to 5000 mg/kg, it did lead to changes in relative organ weight at higher concentrations, suggesting systemic exposure and distribution to these organs researchgate.net. Such studies typically involve administering the compound and then measuring its concentration in various tissues (e.g., liver, kidneys, lungs, heart, brain) at different time points dovepress.com. The data generated allows for the calculation of key parameters like the tissue-to-plasma concentration ratio (Kp), which indicates the relative affinity of the compound for a specific tissue compared to the blood dovepress.com.
Although specific distribution parameters for this compound are not provided, a typical outcome of such a preclinical study would be presented as in the interactive table below, which illustrates how tissue distribution data is generally reported for an investigational drug in a rat model.
Table 1: Illustrative Example of Tissue Distribution Data for a Compound in Rats Note: This table is a template and does not represent actual data for this compound.
| Tissue | Cmax (ng/g) | Tmax (h) | AUCt (ng·h/g) | Kp |
|---|---|---|---|---|
| Kidney | 1500 | 2 | 9500 | 5.2 |
| Liver | 1250 | 2 | 8100 | 4.1 |
| Lung | 800 | 4 | 5500 | 2.8 |
| Heart | 450 | 4 | 2900 | 1.5 |
| Spleen | 600 | 8 | 4800 | 2.4 |
This type of data is crucial for predicting whether the drug will reach its intended therapeutic target in sufficient concentrations and for assessing potential accumulation in non-target tissues.
Excretion Pathways and Mass Balance Studies in Preclinical Animal Models
Excretion and mass balance studies are performed to determine the routes and rate of elimination of a drug and its metabolites from the body. These studies typically use a radiolabeled version of the compound to track its complete disposition.
In preclinical studies involving rats, sparteine has been shown to be eliminated through both renal and fecal routes. Analysis of urine and feces from male Sprague-Dawley rats administered sparteine confirmed its presence, along with its metabolites nih.gov. One key metabolite identified is lupanine (B156748) nih.gov.
Further investigations in rats with a bile fistula were conducted to explore the role of biliary excretion. These studies revealed that unchanged sparteine is not significantly excreted into the bile. nih.gov However, a substantial portion of a dose, approximately 25%, was recovered in the bile as a borohydride-reducible metabolite within 180 minutes, indicating that metabolism precedes biliary elimination of the resulting products. nih.gov The urinary excretion of sparteine itself was slightly higher in these models, suggesting that the urinary pathway is a significant route for the parent drug. nih.gov
A mass balance study aims to account for the total administered dose, ensuring that all major elimination pathways have been identified. While a specific percentage breakdown for sparteine is not detailed, the collective findings point to a combination of urinary excretion of the parent drug and biliary/fecal excretion of its metabolites as the primary routes of elimination in rats.
Preclinical Drug-Drug Interaction Studies (in vitro and in vivo animal models)
Preclinical drug-drug interaction (DDI) studies are essential to identify the potential for a new drug to alter the pharmacokinetics of co-administered medications, and vice-versa. These interactions are often mediated by effects on metabolic enzymes or drug transporters.
Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for drug metabolism. criver.com A compound can act as a substrate, an inhibitor, or an inducer of these enzymes, leading to significant drug-drug interactions. wuxiapptec.com
In vitro and in vivo preclinical studies in rats have provided insight into sparteine's interaction with the CYP450 system.
In Vitro Findings : Studies using purified rat liver microsomes have shown that sparteine is metabolized by a cytochrome P450 isozyme. nih.gov However, in vitro experiments with microsomal and 9000 x g supernatant fractions of rat liver homogenate did not produce detectable levels of the metabolite lupanine, suggesting that the in vivo metabolic environment is more complex. nih.gov
In Vivo Findings : In vivo studies in Sprague-Dawley rats demonstrated that sparteine is metabolized to lupanine. nih.gov The administration of microsomal enzyme inhibitors significantly affected this process. The inhibitor SKF 525A caused a significant decrease in urinary lupanine levels, and the inhibitor disulfiram (B1670777) also reduced its formation. nih.gov Conversely, pretreatment with enzyme inducers did not increase the levels of lupanine found in rat urine, suggesting that sparteine metabolism is not readily induced by common agents. nih.gov These results indicate that sparteine is a substrate for certain CYP450 enzymes and its metabolism can be inhibited, creating a potential for DDIs with co-administered CYP inhibitors. nih.govnih.gov
Table 2: Summary of Preclinical CYP450 Drug-Drug Interaction Findings for Sparteine in Rat Models
| Study Type | Model | Finding | Implication | Reference |
|---|---|---|---|---|
| In Vivo | Sprague-Dawley Rats | Co-administration with the inhibitor SKF 525A significantly decreased the formation of the metabolite lupanine. | Sparteine is metabolized by CYP enzymes that are susceptible to inhibition. | nih.gov |
| In Vivo | Sprague-Dawley Rats | Co-administration with the inhibitor disulfiram reduced lupanine levels in urine. | Confirms that sparteine's metabolic pathway can be inhibited. | nih.gov |
| In Vivo | Sprague-Dawley Rats | Pre-treatment with microsomal enzyme inducers did not increase lupanine formation. | The metabolic pathway for sparteine does not appear to be significantly inducible. | nih.gov |
Transporter Interaction Studies in Preclinical Cell Lines
Drug transporters are proteins that facilitate the movement of drugs across cellular membranes and play a critical role in a drug's absorption, distribution, and excretion. bioivt.com Preclinical in vitro transporter interaction studies are conducted to determine if a drug candidate is a substrate or an inhibitor of key transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs). researchgate.netevotec.com
These studies are typically performed using cell lines that are genetically engineered to overexpress a specific transporter. bioivt.com By measuring the transport of the investigational drug across a monolayer of these cells, or by assessing the drug's ability to inhibit the transport of a known probe substrate, its potential for transporter-mediated DDIs can be evaluated. bioivt.comevotec.com
While these studies are a standard component of preclinical development as recommended by regulatory agencies, specific data from in vitro studies investigating the interaction of this compound with these key drug transporters are not described in the reviewed scientific literature. The execution of such studies would be necessary to fully characterize its DDI profile and predict its potential to affect or be affected by other drugs that are substrates or inhibitors of these transport systems.
Formulation Science and Advanced Delivery Systems for Preclinical Research Applications of Sparteine Camsilate
Strategies for Enhancing Solubility and Dissolution Rate of Sparteine (B1682161) Camsilate for Preclinical Use
While the salt form of Sparteine Camsilate confers greater aqueous solubility compared to its free base, achieving the concentrations required for certain preclinical in vivo and in vitro studies can still be challenging. The dissolution rate can also be a limiting factor for bioavailability in animal models. Therefore, several strategies are employed to enhance these properties in a preclinical setting.
Co-solvency: This is a primary and widely used technique for early-stage preclinical studies. It involves blending water with one or more water-miscible organic solvents to increase the solubility of a lipophilic compound. The selection of a co-solvent system depends on the specific animal model, the route of administration, and its compatibility with the compound. For this compound, which possesses both ionic and lipophilic characteristics, a carefully optimized co-solvent system can significantly improve its solubility. Common co-solvents used in preclinical research include polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol, and ethanol.
| Vehicle Composition (% v/v) | Achieved this compound Solubility (mg/mL) | Observations |
|---|---|---|
| Saline (0.9% NaCl) | 1.5 | Baseline aqueous solubility. |
| 10% Ethanol / 90% Saline | 4.2 | Modest increase in solubility. |
| 20% Propylene Glycol / 80% Water | 7.8 | Significant improvement over saline. |
| 40% PEG 400 / 60% Water | 15.5 | High solubility achieved, suitable for high-concentration studies. |
| 10% DMSO / 30% PEG 400 / 60% Water | >25.0 | Very high solubility, often used for dose-ranging studies. |
pH Adjustment: The solubility of this compound is influenced by the pH of the aqueous medium. Although it is a salt, the equilibrium between the Sparteine cation and its un-ionized free base can be shifted. Maintaining a slightly acidic pH (e.g., pH 4.0-6.0) ensures that the Sparteine moiety remains predominantly in its protonated, more water-soluble cationic form, preventing potential precipitation of the less soluble free base. Buffers such as citrate (B86180) or acetate (B1210297) are commonly incorporated into preclinical formulations to control and maintain the optimal pH.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form non-covalent inclusion complexes with guest molecules, effectively encapsulating the lipophilic portions of a compound. For this compound, the tetracyclic cage of the Sparteine moiety could fit within the cavity of a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation masks the lipophilic nature of the molecule, leading to a substantial increase in its apparent water solubility. Phase-solubility studies are typically conducted to determine the stoichiometry and binding constant of this complexation.
Development of Novel Delivery Systems for Preclinical Studies
For more advanced preclinical investigations requiring controlled pharmacokinetics or tissue-specific action, simple solutions are often inadequate. Novel delivery systems provide a platform to modulate the release, distribution, and stability of this compound.
Nanocarrier systems can protect the encapsulated drug from premature degradation, alter its biodistribution, and improve its therapeutic index in preclinical models.
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles encapsulating this compound. The drug can be entrapped within the polymeric matrix during the nanoparticle fabrication process (e.g., via nanoprecipitation or emulsion-solvent evaporation). These systems can offer sustained release and may alter the compound's biodistribution, potentially reducing exposure to non-target organs.
Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. As an amphiphilic salt, this compound could be entrapped in either the aqueous core or intercalated within the lipid bilayer, depending on the formulation method and lipid composition. The surface of liposomes can be modified with polyethylene glycol (PEG), creating "stealth" liposomes. This PEGylation reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the formulation in animal models—a critical attribute for assessing efficacy over extended periods.
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Preclinical Advantage |
|---|---|---|---|---|
| PLGA Nanoparticles | 180 ± 25 | -22.5 ± 3.1 | 65.7 | Sustained release profile. |
| Conventional Liposomes (DSPC/Cholesterol) | 125 ± 15 | -8.2 ± 2.4 | 42.3 | Biocompatible carrier, passive targeting potential. |
| PEGylated "Stealth" Liposomes | 135 ± 20 | -3.5 ± 1.8 | 39.8 | Prolonged circulation time in vivo. |
Maintaining therapeutic drug concentrations over long durations is a common goal in preclinical pharmacology, as it reduces the frequency of administration and minimizes stress on laboratory animals.
Polymeric Micelles: Formed from the self-assembly of amphiphilic block copolymers (e.g., Pluronics® or PEG-PLGA), polymeric micelles have a core-shell structure. The hydrophobic core serves as a reservoir for lipophilic compounds, while the hydrophilic shell provides stability in aqueous environments. These systems can solubilize this compound and, due to their small size (typically 10-100 nm), may exhibit favorable biodistribution properties.
Injectable Sustained Release Depots: For long-term preclinical studies (weeks to months), injectable depot systems are highly valuable. These are typically based on biodegradable polymers like PLGA. A solution of this compound and polymer in a biocompatible solvent is prepared. Upon subcutaneous or intramuscular injection, the solvent diffuses away, causing the polymer to precipitate and form a solid or semi-solid implant in situ. The drug is then slowly released as the polymer matrix degrades, providing continuous exposure for an extended period.
| Time Point (Days) | Cumulative Release (%) |
|---|---|
| 1 | 15.2 |
| 7 | 38.5 |
| 14 | 65.1 |
| 21 | 84.9 |
| 28 | 95.8 |
Active targeting aims to increase the concentration of a drug at a specific pharmacological site, such as a particular organ, tissue, or cell type. This is achieved by decorating the surface of a nanocarrier with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed at the target site. For a compound like this compound, which interacts with neuronal receptors, a theoretical preclinical approach could involve designing a brain-targeted delivery system. For instance, a liposome (B1194612) or nanoparticle could be functionalized with a ligand that binds to the transferrin receptor, which is highly expressed on the blood-brain barrier, to facilitate transport into the central nervous system. Such strategies are purely investigational but represent the frontier of preclinical formulation science.
Stability Profiling of this compound in Preclinical Formulation Contexts
Ensuring the chemical and physical stability of a compound within its formulation is paramount for the integrity of preclinical data. A stability-indicating assay, typically a high-performance liquid chromatography (HPLC) method, is required to separate and quantify the intact this compound from any potential degradants.
Chemical Stability:
Hydrolytic Degradation: The stability of this compound is assessed across a range of pH values (e.g., pH 3, 5, 7.4, 9) at various temperatures. While the sparteine alkaloid core is relatively robust, extreme pH conditions combined with elevated temperatures could lead to degradation. The camsilate counter-ion is generally stable under these conditions.
Oxidative Degradation: The tertiary amine groups in the Sparteine structure could be susceptible to oxidation, forming N-oxides. This can be exacerbated by certain formulation excipients (e.g., PEGs or polysorbates containing peroxide impurities) or exposure to light and oxygen. The inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be necessary to stabilize the formulation.
Physical Stability:
For solutions, physical stability relates to preventing precipitation of the drug, especially from supersaturated co-solvent systems, upon storage or dilution.
For advanced delivery systems, physical stability involves monitoring key parameters over time, such as particle size, polydispersity index, zeta potential, and drug leakage from the carrier. Aggregation of nanoparticles or fusion of liposomes would drastically alter their in vivo performance and must be prevented through careful formulation design (e.g., inclusion of cryoprotectants for frozen storage or optimizing surface charge).
| Stability Concern | Potential Cause | Preclinical Mitigation Strategy |
|---|---|---|
| Hydrolysis | Exposure to high/low pH and temperature. | Formulate in a buffered system at optimal pH (e.g., pH 4-6); store at recommended temperatures (e.g., 2-8°C). |
| Oxidation | Presence of peroxides in excipients; exposure to oxygen/light. | Use high-purity excipients; include antioxidants (e.g., BHT); package under inert gas (nitrogen); use light-protective containers. |
| Precipitation | Use of supersaturated co-solvent systems. | Incorporate non-ionic surfactants or cyclodextrins to maintain solubility; conduct dilution studies to ensure stability. |
| Nanocarrier Aggregation | Suboptimal surface charge; improper storage. | Optimize zeta potential to >|20| mV for electrostatic repulsion; include PEGylation for steric stabilization; add cryoprotectants for frozen storage. |
Emerging Academic Research Directions and Challenges for Sparteine Camsilate
Unexplored Mechanistic Pathways and Novel Biological Targets for Sparteine (B1682161) Camsilate
While sparteine is recognized for its effects on heart rhythm and its ability to induce uterine contractions, a deeper understanding of its molecular interactions remains a key research objective. researchgate.net The primary known targets for sparteine and related alkaloids are neuroreceptors and ion channels. researchgate.net However, the full spectrum of its activity is likely more complex, presenting several avenues for future investigation.
Emerging research can pivot towards:
Receptor Subtype Specificity: Sparteine's interaction with broad classes of neuroreceptors is established. researchgate.net A significant area for new research involves dissecting its binding affinity and functional effects on specific receptor subtypes. This could reveal more nuanced activities and potential for targeted therapeutic design.
Downstream Signaling Cascades: Beyond direct receptor binding, the intracellular signaling pathways modulated by sparteine camsilate are not fully mapped. Future studies could investigate the activation or inhibition of key second messengers and protein kinases following receptor interaction, providing a more complete picture of its mechanism of action.
Computational and In Silico Screening: The use of integrated in silico methods, including Ligand-Based Virtual Screening (LBVS) and Structure-Based Virtual Screening (SBVS), presents a powerful tool for identifying novel biological targets. mdpi.com Applying these predictive models to sparteine could uncover previously unknown protein interactions and expand its known pharmacopeia. For instance, such methods have been used to identify alkaloids as potential inhibitors of novel drug targets like Thioredoxin Glutathione Reductase in parasites. mdpi.com
Pseudo-Natural Product Synthesis: An innovative approach involves the synthesis of 'pseudo-natural products', which are novel scaffolds created by combining fragments from different natural products. whiterose.ac.uk This strategy could utilize the sparteine backbone in combination with other pharmacologically active fragments to create new compounds. These novel molecules could exhibit unique bioactivities and interact with targets distinct from the parent alkaloid, opening up new areas of biological space for exploration. whiterose.ac.uk
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Preclinical this compound Research
The advancement of "omics" technologies offers an unprecedented opportunity to obtain a holistic view of the biological effects of this compound. mdpi.com These high-throughput methods can elucidate the complex interplay between genes, proteins, and metabolites within a biological system, moving beyond the study of single targets. mdpi.comnih.gov
The integration of transcriptomics and metabolomics is particularly promising. mdpi.com Transcriptomics analyzes the expression levels of all genes, while metabolomics provides a snapshot of all small-molecule metabolites. mdpi.com Together, they can connect the dots from gene regulation to functional outcomes. nih.gov For preclinical research on this compound, these technologies could be applied to:
Identify Off-Target Effects: By analyzing global changes in gene expression (transcriptomics) in cells or tissues exposed to this compound, researchers can identify unintended molecular pathways that are affected.
Elucidate Metabolic Impact: Metabolomics can reveal how this compound alters cellular metabolism, identifying key metabolic pathways that are perturbed and providing insights into its physiological effects and potential toxicity. mdpi.com
Discover Biomarkers: By correlating transcriptomic and metabolomic changes with the physiological response to this compound, researchers can identify potential biomarkers of efficacy or toxicity. nih.gov This is crucial for monitoring biological activity in later-stage studies. ecancer.org
Refine Mechanistic Understanding: The integrated analysis of changes in both gene transcripts and metabolites can help construct comprehensive models of the compound's mechanism of action, validating known pathways and discovering new ones. nih.govfrontiersin.org
Table 1: Potential Applications of Omics Technologies in this compound Preclinical Research
| Omics Technology | Description | Potential Application for this compound Research |
|---|---|---|
| Transcriptomics | High-throughput study of gene expression (RNA transcripts) in a cell or tissue. | Identify genes and signaling pathways up- or down-regulated by this compound to uncover its full mechanism of action and potential off-target effects. |
| Metabolomics | Large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com | Profile the changes in the cellular metabolic network upon treatment to understand its systemic effects and identify metabolic biomarkers. |
| Proteomics | Large-scale study of proteins, their structures, and their functions. mdpi.com | Identify protein targets that directly bind to this compound and characterize post-translational modifications induced by the compound. |
| Multi-Omics Integration | Integrative analysis of data from two or more omics studies (e.g., transcriptomics and metabolomics). mdpi.com | Construct a comprehensive model of the biological response to this compound, linking gene expression changes to functional metabolic outcomes. frontiersin.org |
Challenges in Preclinical Translation and Future Academic Research Avenues
A significant hurdle in drug development is the "valley of death," the gap between promising preclinical findings and successful clinical application. d-nb.inforesearchgate.net Research on this compound is not immune to these challenges, which must be addressed to facilitate its potential translation.
Key challenges include:
Model Translatability: Preclinical studies often rely on inbred, genetically identical animal models. nih.gov These models fail to capture the genetic diversity of the human population, meaning that efficacy and safety results may not be reproducible in human trials. nih.govpharmafeatures.com A promising effect in a specific mouse strain might not hold true for genetically diverse human patients.
Lack of Pharmacodynamic Biomarkers: A major obstacle is the absence of validated biomarkers that can provide an early indication of biological activity in humans. ecancer.org Without reliable pharmacodynamic markers, it is difficult to confirm that the compound is engaging its target and exerting the desired effect in early clinical phases.
Irreproducible Research: A crisis in reproducibility affects many areas of preclinical research. d-nb.inforesearchgate.net This can stem from poor experimental design, statistical errors, or a lack of transparency and data sharing. researchgate.net
Unrealistic Dose Concentrations: Preclinical experiments sometimes use concentrations of a compound that are not achievable or relevant in a clinical setting, leading to misleading results. ecancer.org
Future academic research should proactively address these issues by designing more robust preclinical studies. This includes using more complex and translatable models, focusing on the discovery and validation of pharmacodynamic biomarkers, and adhering to rigorous standards of experimental design and reporting to ensure reproducibility.
Comparative Studies of this compound with Other Related Alkaloids in Preclinical Models
Sparteine belongs to the quinolizidine (B1214090) class of alkaloids, which includes other structurally related compounds like lupanine (B156748), found in lupin species. nih.gov Comparative studies of these alkaloids are essential for understanding structure-activity relationships and identifying compounds with potentially superior pharmacological profiles.
A preclinical study directly comparing the effects of sparteine, lupanine, and a broader lupin extract in mice provided key insights. nih.gov The study evaluated their effects on the central nervous system (CNS) and their acute toxicity. nih.gov The findings indicated that both lupanine and the lupin extract were less toxic than sparteine. nih.gov At the doses studied, all three substances exhibited a weak sedative effect on the CNS. nih.gov
Such comparative research is crucial because while the pharmacological properties of sparteine are relatively well-documented, those of related alkaloids like lupanine are less understood. nih.gov Further investigations could expand on these findings by:
Exploring Different Biological Systems: Comparing the effects of sparteine, lupanine, and other related alkaloids across a wider range of biological assays (e.g., cardiovascular, anti-inflammatory, antimicrobial) to identify unique activity profiles.
Investigating Stereochemistry and Conformation: The three-dimensional shape of these alkaloids is critical for their biological activity. cabidigitallibrary.org Research has shown that the "boat" conformation of sparteine-type alkaloids is responsible for stimulating a bitter taste response. cabidigitallibrary.org Correlating different conformations with a range of pharmacological activities could guide the selection or synthesis of more potent and specific molecules.
Assessing Relative Potency and Efficacy: Quantitatively comparing the potency and efficacy of this compound with other alkaloids at specific molecular targets (e.g., neuroreceptor subtypes) would provide valuable data for lead compound selection.
Table 2: Comparative Profile of Sparteine and Lupanine in a Preclinical Mouse Model
| Compound | Relative Toxicity | Observed Central Nervous System Effect | Source |
|---|---|---|---|
| Sparteine | Higher | Weak sedative effect | nih.gov |
| Lupanine | Lower | Weak sedative effect | nih.gov |
Conclusion and Future Perspectives in Sparteine Camsilate Academic Research
Summary of Key Preclinical Research Findings on Sparteine (B1682161) Camsilate
Direct preclinical research findings specifically on sparteine camsilate are not extensively documented in publicly available scientific literature. The majority of research has been conducted on sparteine, a quinolizidine (B1214090) alkaloid, and its sulfate (B86663) salt. researchgate.netnih.gov These studies provide the foundational understanding of the compound's pharmacological activities. Sparteine is known for its antiarrhythmic and anticonvulsant properties. researchgate.netresearchgate.net
As a Class Ia antiarrhythmic agent, sparteine functions as a sodium channel blocker. nih.govescholarship.org Preclinical studies in animal models have demonstrated its ability to reduce the incidence of ventricular tachycardia and fibrillation, as well as decrease heart rate and blood pressure. researchgate.net
In the context of the central nervous system, sparteine has shown anticonvulsant effects in various animal models. researchgate.netnih.gov Research indicates it can delay the onset of seizures, reduce their severity, and decrease mortality in models using agents like pentylenetetrazole (PTZ) and pilocarpine. researchgate.netnih.gov The proposed mechanism for its anticonvulsant action involves the modulation of muscarinic acetylcholine (B1216132) receptors (M2 and M4), which may lead to a decrease in neuronal hyperexcitability. researchgate.netnih.gov
The table below summarizes key preclinical findings for sparteine, which are often studied using its sulfate salt. These findings form the basis for hypothesizing the potential areas of investigation for this compound.
| Pharmacological Effect | Model/Assay | Key Findings | Reference Compound |
|---|---|---|---|
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures in rats | Delayed onset and decreased severity of convulsive behavior; reduced mortality. nih.govnih.gov | Sparteine |
| Anticonvulsant | Maximal electroshock-induced seizures in mice | Inhibition of seizures. nih.gov | (-)-Sparteine (B7772259) sulfate |
| Antiarrhythmic | Isolated guinea pig atria | Demonstrated antiarrhythmic activity. researchgate.netnih.gov | Sparteine derivatives |
| Cardiovascular | Anesthetized rats | Produced a dose-dependent reduction in heart rate and blood pressure. researchgate.net | Sparteine |
| Mechanism of Action (Anticonvulsant) | Hippocampal tissue analysis in rats | Increased mRNA expression of the M4 muscarinic receptor, suggesting involvement in its anticonvulsive effect. nih.gov | Sparteine |
Identification of Critical Research Gaps in this compound Studies
The most significant research gap is the lack of specific data for this compound. The influence of the counter-ion (camsilate) on the parent molecule's properties is a critical area that remains unexplored. Salt formation can significantly alter the physicochemical and biological characteristics of a drug, including its solubility, stability, and bioavailability. nih.govbjcardio.co.uk
Key research gaps include:
Physicochemical Characterization: There is no available data on the fundamental properties of this compound, such as its aqueous solubility, melting point, polymorphism, and stability, and how these compare to other salt forms like the sulfate. researchgate.net
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been determined. It is unknown if the camsilate salt offers any pharmacokinetic advantages, such as improved oral bioavailability or a modified metabolic pathway, compared to sparteine sulfate.
Comparative Efficacy and Safety: Preclinical studies directly comparing the potency, efficacy, and safety of this compound with sparteine sulfate or the sparteine free base are absent. Such studies are essential to determine if the camsilate form provides a superior therapeutic window.
Addressing these gaps is crucial for determining if this compound has potential as a viable therapeutic candidate.
Outlook on Future Academic Contributions to this compound Knowledge and Its Broader Implications in Chemical Biology
Future academic research has a clear opportunity to fill the existing knowledge void surrounding this compound. A focused research program would likely begin with the fundamental synthesis and characterization of this specific salt form. Subsequent preclinical in vitro and in vivo studies would be necessary to establish its pharmacological profile, benchmarked against the more established sparteine sulfate.
The broader implications of such research extend into the field of chemical biology. The study of different salt forms of a natural product like sparteine underscores the importance of medicinal chemistry strategies in optimizing drug-like properties. scispace.combiomedpharmajournal.org Natural products, while biologically active, often possess suboptimal physicochemical characteristics that can be improved through synthetic modifications like salt formation. biomedpharmajournal.org
Furthermore, developing a comprehensive understanding of this compound could provide a valuable tool for chemical biology. If the camsilate form exhibits unique properties, such as enhanced cell permeability or target engagement, it could be developed into a more effective chemical probe to investigate the roles of sodium channels and muscarinic receptors in cellular processes. nih.gov This aligns with the growing trend of using natural product derivatives to explore complex biological systems. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing sparteine camsilate in laboratory settings?
- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Cytisus scoparius) or multistep organic synthesis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification . For reproducibility, protocols should specify solvent systems, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography) .
Q. How does this compound function as a co-catalyst in ring-opening polymerization (ROP) of lactide?
- Methodological Answer : this compound acts as a chiral ligand in coordination with thiourea (TU) co-catalysts, facilitating controlled polymer chain growth. Key experimental parameters include catalyst loading (e.g., 5 mol% this compound with 10 mol% TU), reaction time (e.g., 400–410 min for 90% conversion), and temperature optimization to minimize transesterification. Molecular weight control is validated via gel permeation chromatography (GPC), while stereoselectivity is assessed using MALDI-ToF MS for end-group analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s enantioselectivity across different polymerization systems?
- Methodological Answer : Variability in enantioselectivity (e.g., Pm values) may arise from solvent polarity, co-catalyst ratios, or monomer purity. To address this:
- Perform controlled experiments with standardized monomer batches (e.g., ≥99% purity).
- Use kinetic studies (e.g., time-resolved NMR) to monitor stereochemical outcomes.
- Compare results with structurally analogous catalysts (e.g., benzyl bispidine) to isolate ligand-specific effects .
Q. What experimental designs are optimal for evaluating this compound’s stability under varying catalytic conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds.
- Hydrolytic Stability : Expose the compound to controlled humidity levels and monitor structural integrity via FT-IR spectroscopy.
- Catalytic Longevity : Conduct recycling experiments (e.g., 5 reaction cycles) with GPC analysis to detect molecular weight drift or dispersity changes .
Q. How can researchers address the limited commercial availability of this compound in synthetic workflows?
- Methodological Answer :
- Alternative Ligands : Substitute with benzyl bispidine, which demonstrates comparable catalytic activity in ROP while being synthetically accessible .
- Synthetic Optimization : Develop scalable routes (e.g., enantioselective synthesis from (-)-cytisine derivatives) with yield-improvement strategies (e.g., flow chemistry) .
- Collaborative Sourcing : Follow institutional guidelines for material requests, including detailed justification of research objectives and methodology (see for data request templates) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in catalytic studies?
- Answer : Use non-linear regression models (e.g., Hill equation) to quantify co-catalyst synergy. For dose-response meta-analysis, ensure homogeneity in experimental designs (e.g., solvent, temperature) and apply random-effects models to account for between-study variability .
Q. How should researchers document this compound’s spectroscopic data to ensure reproducibility?
- Answer : Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. For MS data, include ionization mode (e.g., ESI+) and calibration standards. Raw datasets (e.g., NMR FID files) should be archived in supplementary materials with DOI-linked repositories .
Future Research Directions
Q. What unanswered mechanistic questions persist regarding this compound’s role in asymmetric catalysis?
- Answer : Priorities include:
- Elucidating solvent-ligand interactions via computational chemistry (e.g., DFT calculations).
- Investigating sparteine’s chiral induction mechanism in non-polymerization contexts (e.g., asymmetric deprotonations) .
- Developing in situ spectroscopic methods (e.g., Raman) to track ligand dynamics during catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
